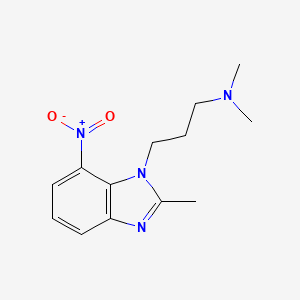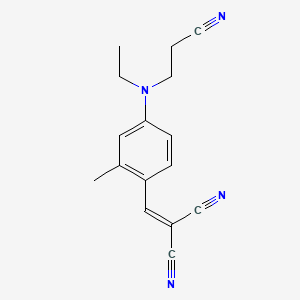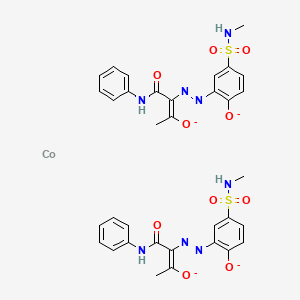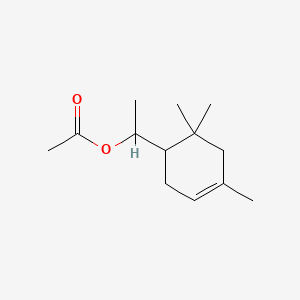
1-(2,2,4-Trimethyl-4-cyclohexenyl)ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2,4-Trimethyl-4-cyclohexenyl)ethyl acetate is an organic compound with the molecular formula C13H22O2. It is known for its pleasant fragrance and is commonly used in the fragrance and flavor industry. The compound is a derivative of cyclohexene and is characterized by its acetate functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,4-Trimethyl-4-cyclohexenyl)ethyl acetate typically involves the esterification of 1-(2,2,4-Trimethyl-4-cyclohexenyl)ethanol with acetic acid or acetic anhydride. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.
化学反应分析
Types of Reactions
1-(2,2,4-Trimethyl-4-cyclohexenyl)ethyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding alcohol and acetic acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: 1-(2,2,4-Trimethyl-4-cyclohexenyl)ethanol and acetic acid.
Oxidation: Various oxidation products, depending on the specific conditions.
Substitution: Products depend on the nucleophile used.
科学研究应用
1-(2,2,4-Trimethyl-4-cyclohexenyl)ethyl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug formulations due to its fragrance properties.
Industry: Widely used in the fragrance and flavor industry for its pleasant aroma.
作用机制
The mechanism of action of 1-(2,2,4-Trimethyl-4-cyclohexenyl)ethyl acetate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fragrance. The acetate group can also undergo hydrolysis in biological systems, releasing the corresponding alcohol and acetic acid, which may have further biological effects.
相似化合物的比较
Similar Compounds
- 1-(2,2,4-Trimethyl-4-cyclohexenyl)ethyl formate
- 1-(2,2,4-Trimethyl-4-cyclohexenyl)ethanol
- 2,2,4-Trimethyl-1,2-dihydroquinoline
Uniqueness
1-(2,2,4-Trimethyl-4-cyclohexenyl)ethyl acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and fragrance characteristics. Compared to its analogs, it offers a different balance of volatility and stability, making it particularly valuable in the fragrance industry.
属性
CAS 编号 |
63649-50-3 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC 名称 |
1-(4,6,6-trimethylcyclohex-3-en-1-yl)ethyl acetate |
InChI |
InChI=1S/C13H22O2/c1-9-6-7-12(13(4,5)8-9)10(2)15-11(3)14/h6,10,12H,7-8H2,1-5H3 |
InChI 键 |
MLQHMXIHRGYDJM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC(C(C1)(C)C)C(C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


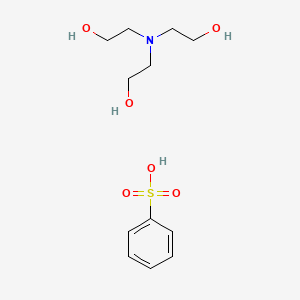
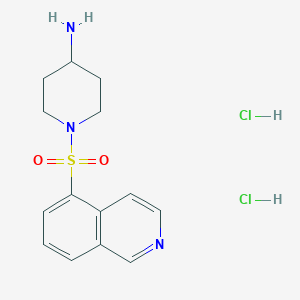

![1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine](/img/structure/B13779361.png)
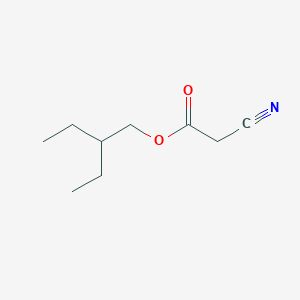
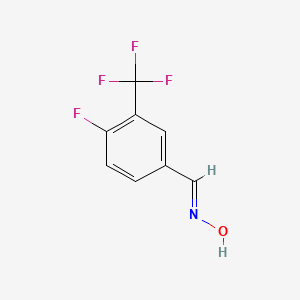
![[3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid](/img/structure/B13779375.png)
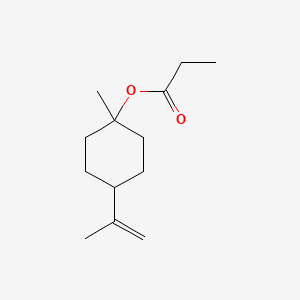
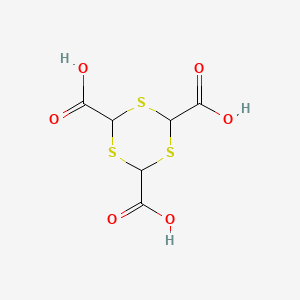
![Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen](/img/structure/B13779391.png)
